
4-(2-Oxocyclopentyl)butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxocyclopentyl)butanenitrile is an organic compound with the molecular formula C9H13NO It is a nitrile derivative of cyclopentanone, characterized by the presence of a nitrile group (-CN) and a ketone group (C=O) within a cyclopentane ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-(2-Oxocyclopentyl)butanenitrile can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with a suitable nitrile source under controlled conditions. For instance, the reaction of cyclopentanone with cyanogen bromide in the presence of a base such as sodium hydroxide can yield this compound. The reaction typically requires refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing by-products and maximizing the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(2-Oxocyclopentyl)butanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or secondary amines.
Substitution: Various substituted nitriles or amides.
Applications De Recherche Scientifique
4-(2-Oxocyclopentyl)butanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2-Oxocyclopentyl)butanenitrile involves its interaction with various molecular targets The nitrile group can act as an electrophile, participating in reactions with nucleophiles The ketone group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield different products
Comparaison Avec Des Composés Similaires
2-Oxocyclopentanecarbonitrile: Similar structure but with a different carbon chain length.
Cyclopentanone: Lacks the nitrile group, making it less reactive in certain types of reactions.
Cyclopentanecarboxylic acid: Contains a carboxylic acid group instead of a nitrile group.
Uniqueness: 4-(2-Oxocyclopentyl)butanenitrile’s combination of a nitrile and ketone group within a cyclopentane ring makes it unique. This structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
128893-49-2 |
|---|---|
Formule moléculaire |
C9H13NO |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-(2-oxocyclopentyl)butanenitrile |
InChI |
InChI=1S/C9H13NO/c10-7-2-1-4-8-5-3-6-9(8)11/h8H,1-6H2 |
Clé InChI |
CPQVALOVUFCZAE-UHFFFAOYSA-N |
SMILES |
C1CC(C(=O)C1)CCCC#N |
SMILES canonique |
C1CC(C(=O)C1)CCCC#N |
Synonymes |
Cyclopentanebutanenitrile, 2-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl (2-chlorophenyl)[(3E)-3-(2-ethoxy-2-oxoethylidene)-4-hydroxypiperidin-1-yl]acetate](/img/structure/B138793.png)
![RAC- (2E)-3-[(ETHOXYCARBONYL)METHYLENE]-1-TRITYL-4-PIPERIDINOL](/img/structure/B138796.png)

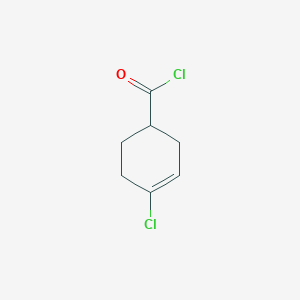
![(2E)-2-[4-Oxo-1-trityl-3-piperidinylidene]acetic Acid Ethyl Ester](/img/structure/B138799.png)

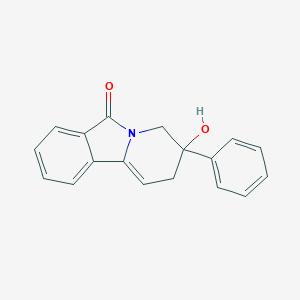
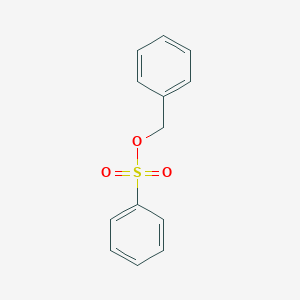
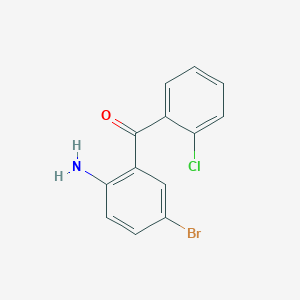
![2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile](/img/structure/B138814.png)
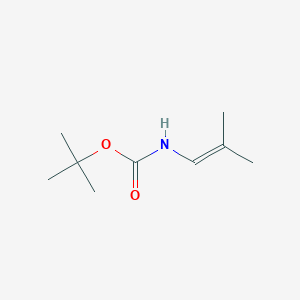
![8-[(S)-Hydroxy[4-benzyloxyphenyl]methyl]-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid Ethyl Ester](/img/structure/B138816.png)
